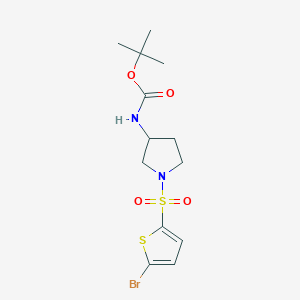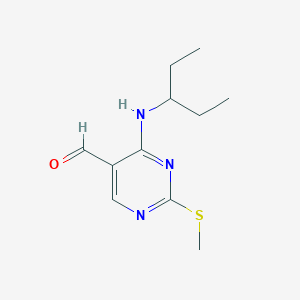
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the ethylpropylamino and methylsulfanyl groups. The final step involves the formylation to introduce the carbaldehyde group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde undergoes various chemical reactions including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
- 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-methanol
- 4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-nitrile
Uniqueness
4-(1-Ethylpropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is unique due to its specific functional groups that confer distinct chemical properties and reactivity. The presence of the carbaldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C11H17N3OS |
|---|---|
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
2-methylsulfanyl-4-(pentan-3-ylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H17N3OS/c1-4-9(5-2)13-10-8(7-15)6-12-11(14-10)16-3/h6-7,9H,4-5H2,1-3H3,(H,12,13,14) |
Clé InChI |
ZPIIIGLWFCFRHL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC1=NC(=NC=C1C=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


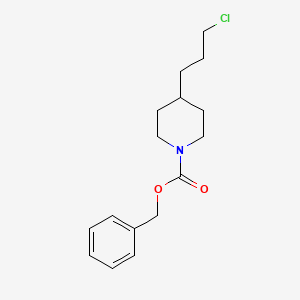
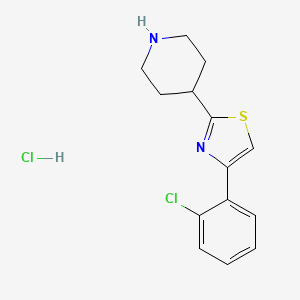
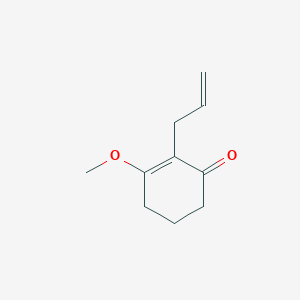
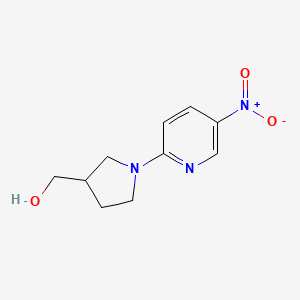
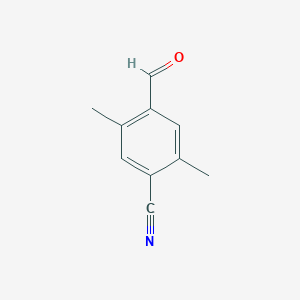
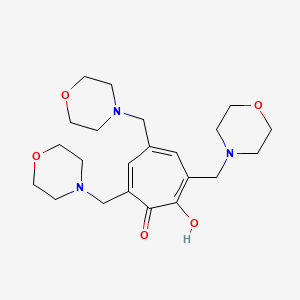
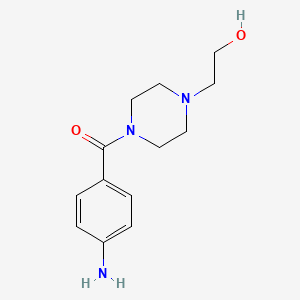
![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
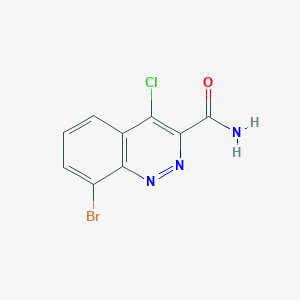
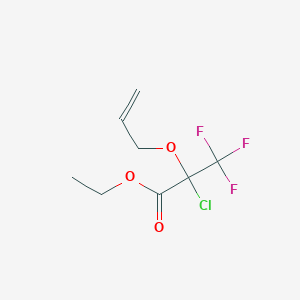
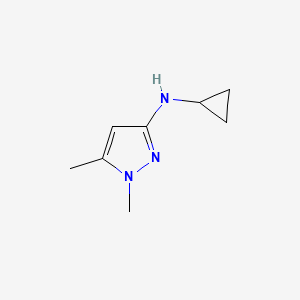
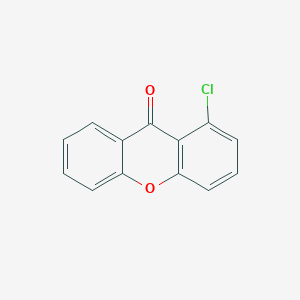
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
